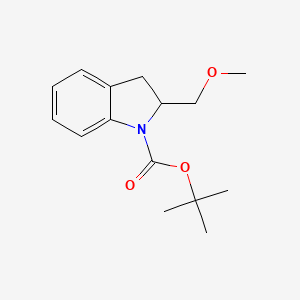

tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate

Descripción general

Descripción

“tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate” is a chemical compound with the molecular formula C15H21NO3 . It is an N-substituted indoline derivative .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, indoline derivatives are generally prepared via alkylation reactions catalyzed by Pd . They can also be prepared via cycloaddition approaches .Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis

Indoline derivatives, such as “this compound”, can be used as reactants in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . They can also be used in the preparation of allyl- and arylindolines , and in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 83-84 °C/0.1 mmHg (lit.) and a melting point of 46-50 °C (lit.) . Its molecular weight is 263.33 .Aplicaciones Científicas De Investigación

Tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate has a variety of applications in scientific research. It is used in biochemical and physiological studies, as well as in the study of enzymes, proteins, and other biological molecules. It is also used in the synthesis of pharmaceuticals, and in the study of the structure and function of enzymes and other proteins.

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

It’s known to be a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by pd .

Biochemical Pathways

The compound is involved in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . It’s also used in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B .

Result of Action

It’s known to be a reactant in the preparation of aryl alkyl amines and allyl- and arylindolines .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain compound, and it is relatively non-toxic. Additionally, this compound can be used in a variety of experiments, including those involving biochemical and physiological studies. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not always easy to accurately measure the concentration of this compound in a sample, and the compound can be degraded by light and oxygen.

Direcciones Futuras

There are a number of potential future directions for tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate research. For example, further research into the mechanism of action of this compound could provide insight into its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs or treatments. Additionally, further research into the synthesis of this compound could lead to more efficient and cost-effective methods of production. Finally, further research into the use of this compound in laboratory experiments could lead to improved accuracy and reliability of results.

Safety and Hazards

“tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate” is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it can cause eye and skin irritation and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Propiedades

IUPAC Name |

tert-butyl 2-(methoxymethyl)-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(10-18-4)9-11-7-5-6-8-13(11)16/h5-8,12H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISRNYWVLNXBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one](/img/structure/B6332514.png)